N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide
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Overview
Description
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide typically involves the condensation of 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-amine with 3,5-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new drugs. Its biological activity against certain diseases, such as cancer and infectious diseases, has been the subject of extensive research.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine
- 4,6-difluorobenzo[d]thiazol-2(3H)-amine
- 3,5-dimethoxybenzamide
Uniqueness
Compared to similar compounds, N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dual functionality as both a benzothiazole and a benzamide derivative allows for a broader range of applications and interactions with various molecular targets.
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-4-22-16-14(20)7-11(19)8-15(16)26-18(22)21-17(23)10-5-12(24-2)9-13(6-10)25-3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJXFXFPJBGGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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